N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide
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Overview
Description
N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a biphenyl group, a trifluoromethyl group, and an adamantane moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide typically involves multiple steps, including the formation of the biphenyl ether, introduction of the trifluoromethyl group, and coupling with the adamantane carboxamide. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the biphenyl and adamantane moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[2-(biphenyl-2-yloxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide: shares similarities with other adamantane derivatives and biphenyl compounds.
Adamantane derivatives: Known for their rigid structure and stability.
Biphenyl compounds: Recognized for their aromatic properties and versatility in chemical synthesis.
Uniqueness
The uniqueness of This compound lies in its combination of structural features, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H28F3NO2 |
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Molecular Weight |
491.5 g/mol |
IUPAC Name |
N-[2-(2-phenylphenoxy)-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C30H28F3NO2/c31-30(32,33)23-10-11-27(36-26-9-5-4-8-24(26)22-6-2-1-3-7-22)25(15-23)34-28(35)29-16-19-12-20(17-29)14-21(13-19)18-29/h1-11,15,19-21H,12-14,16-18H2,(H,34,35) |
InChI Key |
DLAFBEUUSZXOPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)OC5=CC=CC=C5C6=CC=CC=C6 |
Origin of Product |
United States |
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